molecular formula C10H20ClNO2 B6200617 methyl 3-(azepan-3-yl)propanoate hydrochloride CAS No. 2694729-20-7

methyl 3-(azepan-3-yl)propanoate hydrochloride

Cat. No.: B6200617
CAS No.: 2694729-20-7
M. Wt: 221.72 g/mol
InChI Key: JQLFFWIRGRUREM-UHFFFAOYSA-N
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Description

Methyl 3-(azepan-3-yl)propanoate hydrochloride (CAS 2694729-20-7) is a chemical compound provided for scientific research and development purposes. With a molecular formula of C10H20ClNO2 and a molecular weight of 221.73 g/mol, this high-purity compound serves as a valuable building block in medicinal chemistry and drug discovery efforts . The azepane ring system present in this molecule is a key structural feature of interest in pharmaceutical research. Notably, analogs and derivatives featuring the 3-(azepan-3-yl)propanoate scaffold have been investigated as potential inhibitors of protein-protein interactions, such as the PRMT5-PBM (Protein Arginine Methyltransferase 5 - Substrate Adaptor Protein Binding Motif) interface . Inhibiting this interaction represents a novel, first-in-class approach for targeting MTAP-deleted cancers, offering a potential therapeutic strategy distinct from catalytic site inhibition . This product is strictly intended for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation .

Properties

CAS No.

2694729-20-7

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

methyl 3-(azepan-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)6-5-9-4-2-3-7-11-8-9;/h9,11H,2-8H2,1H3;1H

InChI Key

JQLFFWIRGRUREM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCCNC1.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Azepan 3 Yl Propanoate Hydrochloride

Development of Novel Synthetic Pathways to the Azepane Ring System

The construction of the seven-membered azepane ring presents a considerable synthetic challenge due to unfavorable entropic factors and transannular strain associated with medium-sized rings. nih.gov Overcoming these hurdles has led to the development of innovative synthetic pathways that move beyond traditional linear precursor cyclizations.

Ring-expansion reactions have emerged as a powerful strategy for synthesizing azepane derivatives from more readily available five- or six-membered ring precursors. A notable approach involves the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives, which can produce diastereomerically pure azepanes in excellent yields. rsc.org Another advanced method is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding polysubstituted azepane. nih.gov This strategy effectively translates the substitution pattern of the starting nitroarene to the final saturated heterocycle. researchgate.net

In addition to ring expansions, intramolecular cyclization reactions provide direct access to the azepane core. The silyl-aza-Prins cyclization, for instance, involves the reaction of allyl- or vinylsilanes with in-situ generated iminium ions to construct the seven-membered ring. google.com The choice of Lewis acid catalyst in this reaction is critical, as it can influence the reaction outcome and diastereoselectivity. google.com Cascade reactions, which form multiple bonds in a single operation, also offer an efficient route. An example is the cascade initiated by the reaction of a linear olefinic aziridine (B145994) with N-Bromosuccinimide (NBS), which proceeds through a cyclic aziridinium (B1262131) ion that undergoes stereoselective ring opening to form the azepane structure.

The fields of organocatalysis and metal catalysis have introduced sophisticated methods for azepane synthesis, often providing high levels of stereocontrol.

Organocatalysis offers an environmentally benign approach to chiral molecules. An enantioselective organocatalyzed domino reaction has been developed that utilizes a temporary-bridge strategy to construct oxygen-bridged azepanes. nih.gov This method involves the annulation of α-ketoamides with enals, creating multiple chemical bonds and up to four stereogenic centers with high stereoselectivity. nih.gov The resulting bicyclic structures can be selectively transformed into a variety of optically active azepane derivatives. nih.gov

Metal-catalyzed reactions are widely employed for their efficiency and selectivity in constructing the azepane framework. Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to azepine carboxylates. nih.gov Similarly, copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations of 2′-vinyl-biaryl-2-imines have been used to synthesize dibenzo[b,d]azepines containing both central and axial stereogenic elements with excellent diastereo- and enantioselectivities. Osmium-catalyzed tethered aminohydroxylation (TA) on sugar-derived allylic alcohols represents another innovative strategy for the stereoselective synthesis of heavily hydroxylated azepane iminosugars, where the C-N bond is formed with complete regio- and stereocontrol. nih.gov Palladium-catalyzed rearrangements of allylic amines have also been shown to effect a two-carbon ring expansion of pyrrolidines and piperidines to furnish their azepane and azocane (B75157) counterparts, respectively.

Stereoselective Synthesis of Chiral Azepane-3-yl Derivatives

For a molecule like methyl 3-(azepan-3-yl)propanoate, controlling the stereochemistry at the C-3 position is paramount. This requires methodologies that can either build the chiral center during the ring formation or introduce the side chain in a highly diastereoselective manner onto a pre-existing chiral azepane scaffold.

Asymmetric catalysis is instrumental in establishing chirality during the synthesis of the azepane ring itself. Chiral catalysts can guide the reaction to favor the formation of one enantiomer over the other. For example, the copper-catalyzed asymmetric reductive cyclization mentioned earlier utilizes a chiral phosphine (B1218219) ligand (Ph-BPE) to achieve high enantioselectivity (up to 99% ee).

Another powerful strategy is the Schmidt-type ring expansion using chiral hydroxyalkyl azides. In this method, a Lewis acid promotes a diastereoselective ring expansion of a prochiral cyclohexanone (B45756), with the chirality being transferred from the azide (B81097) auxiliary to the newly formed azepane ring. digitellinc.com This substrate-controlled stereoselectivity allows for the synthesis of enantioenriched azepane scaffolds. digitellinc.com

Once a chiral azepane core is established, the propanoate side chain must be introduced at the C-3 position with high diastereoselectivity. A highly effective strategy involves the asymmetric synthesis of polysubstituted azepanes through a lithiation-conjugate addition sequence to form a lactam intermediate. nih.govnih.gov The subsequent enolization and substitution of this lactam at the C-3 position can proceed with high diastereoselectivity, allowing for the controlled introduction of various electrophiles. nih.gov This method could be adapted for the synthesis of methyl 3-(azepan-3-yl)propanoate by using a suitable three-carbon electrophile, such as a methyl acrylate (B77674) equivalent in a Michael addition reaction, to install the desired side chain. The stereochemical outcome is dictated by the existing stereocenters on the azepane ring, which direct the approach of the incoming electrophile.

The table below illustrates the expected high diastereoselectivity for the C-3 functionalization of an azepane lactam intermediate, based on literature precedents for similar substitutions. nih.gov

EntryElectrophile (E+)BaseDiastereomeric Ratio (trans:cis)Yield (%)
1CH₃ILDA>98:285
2CH₂=CHCH₂BrLDA>98:289
3PhCH₂BrLDA>98:282

Data is representative of diastereoselective substitutions on similar N-Boc protected azepane lactam systems.

This approach ensures that the introduction of the propanoate side chain onto the chiral azepane ring proceeds with a high degree of stereocontrol, leading to a single desired diastereomer of the final product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving optimal yield and purity is a critical aspect of synthesizing fine chemicals like methyl 3-(azepan-3-yl)propanoate hydrochloride. azom.com This requires a systematic investigation of reaction parameters, including catalyst, solvent, temperature, and reaction time, as well as robust purification protocols. azom.com

The optimization of a catalytic reaction is often crucial for its success. For instance, in the Cu(I)-catalyzed synthesis of azepine derivatives, a screen of catalysts, solvents, and temperatures revealed that using 10 mol% of Cu(MeCN)₄PF₆ in dioxane at 70°C for 6 hours provided the highest yield (91%). nih.gov Using other copper salts like CuI or CuCl resulted in no reaction, highlighting the importance of the catalyst system. nih.gov

The table below summarizes the optimization of a Cu(I)-catalyzed azepine synthesis. nih.gov

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Cu(MeCN)₄PF₆ (10)Dioxane90845
2Cu(MeCN)₄PF₆ (10)Toluene801643
3Cu(MeCN)₄PF₆ (10)THF701675
4CuI (10)Dioxane908NR
5Cu(MeCN)₄PF₆ (10)Dioxane70691

NR = No Reaction

Similarly, for the hydroboration of a tetrahydroazepine, reaction conditions were optimized to balance conversion, regioselectivity, and the suppression of a competing hydrogenation side reaction. nih.gov The optimal conditions were found to be 5 mol% of a rhodium catalyst in THF at 60°C, which gave nearly complete conversion and a 7:1 ratio of the desired regioisomers. nih.gov

Final purification is essential to isolate the target compound with high purity. For the hydrochloride salt of an amine, purification often involves recrystallization. researchgate.net This can be achieved by dissolving the crude salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then adding a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization of the pure salt, leaving impurities behind in the mother liquor. ucc.ie Washing the isolated salt with a non-polar organic solvent in which it is insoluble, such as diethyl ether or hexane, can also effectively remove residual organic impurities. researchgate.net In-line purification methods, such as scavenger columns or continuous extraction, are also being integrated into multi-step syntheses to improve efficiency and handle sensitive intermediates. nih.gov

Solvent Effects and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. The formation of this molecule likely involves the creation of the azepane ring and the subsequent esterification or a related functional group transformation. Solvents can affect reaction rates, yields, and selectivity by influencing the solubility of reactants, the stabilization of transition states, and the pathway of the reaction.

In the context of synthesizing azepane derivatives, a variety of solvents may be employed depending on the specific synthetic route. For instance, in reactions involving nucleophilic substitution to form the seven-membered ring, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often utilized to enhance the reactivity of nucleophiles. However, environmental concerns associated with these solvents have led to the exploration of greener alternatives. For example, cyclopentyl methyl ether (CPME) has been reported as a more benign solvent for certain amination reactions. kuleuven.be

Temperature plays a crucial role in controlling the kinetics and thermodynamics of the reaction. Higher temperatures can accelerate reaction rates but may also lead to the formation of undesired byproducts through competing side reactions. Conversely, lower temperatures can enhance selectivity but may require longer reaction times. For the synthesis of complex heterocyclic systems like azepanes, precise temperature control is essential to achieve optimal yields and purity. Recent strategies for the synthesis of azepanes have highlighted methods that can be conducted at room temperature, offering advantages in terms of energy consumption and operational simplicity. nih.govmanchester.ac.uk

The following table illustrates the potential impact of different solvents on a hypothetical key step in the synthesis, such as an intramolecular cyclization to form the azepane ring.

SolventDielectric Constant (ε)Boiling Point (°C)Expected Outcome on a Hypothetical Cyclization Step
Toluene2.4111Low polarity may favor certain non-polar transition states but could lead to solubility issues.
Acetonitrile (B52724)37.582Polar aprotic, can effectively solvate cations, potentially accelerating the reaction.
Ethanol24.678Protic solvent, can participate in hydrogen bonding, potentially hindering nucleophile reactivity.
Water80.1100A green solvent, its use is highly desirable but depends on the stability of reactants and intermediates. nih.gov
Dichloromethane (DCM)9.140Good solvent for a wide range of organic compounds, but its volatility and environmental impact are concerns.

This table is illustrative and based on general principles of organic synthesis, as specific data for this compound is not publicly available.

Catalyst and Reagent Screening for Efficiency

The efficiency of the synthesis of this compound can be significantly enhanced through careful screening of catalysts and reagents. Catalysts are pivotal in lowering the activation energy of reactions, thereby increasing reaction rates and often improving selectivity.

For the amine synthesis part, which is central to forming the azepane core, various catalytic systems can be envisioned. Reductive amination of a suitable precursor is a common strategy. This can be achieved using heterogeneous catalysts, such as ruthenium-tungsten bimetallic catalysts, which have been shown to be effective in the one-pot reductive amination of carboxylic acids to amines. kuleuven.be Homogeneous catalysts, including those based on palladium, have also been employed for the synthesis of azepine derivatives through cyclization reactions. rsc.org

In the esterification step, which involves the formation of the methyl propanoate moiety, both acid and base catalysis are common. Traditional methods often use strong mineral acids like sulfuric acid, which can lead to corrosion and waste generation. mdpi.com Modern approaches favor the use of solid acid catalysts, such as ion-exchange resins or zeolites, which are more environmentally friendly due to their reusability and easier separation from the reaction mixture. mdpi.com Enzymatic catalysis, using lipases, for instance, offers a highly selective and mild alternative for ester synthesis. mdpi.com

The table below provides a hypothetical screening of catalysts for a key synthetic transformation.

Catalyst/ReagentReaction TypePotential AdvantagesPotential Challenges
Palladium(II) acetateC-N cross-coupling/cyclizationHigh efficiency and selectivity for forming cyclic amines. rsc.orgCost of the metal, potential for product contamination.
Ruthenium-based catalystsReductive aminationCan enable one-pot synthesis from carboxylic acids. kuleuven.beMay require high pressures of hydrogen gas.
Amberlyst-15EsterificationHeterogeneous catalyst, easily separable and reusable. mdpi.comMay have lower activity compared to homogeneous acids.
Novozym 435 (immobilized lipase)Enzymatic esterificationHigh selectivity, mild reaction conditions, biodegradable.Higher initial cost, potential for enzyme denaturation.
L-prolineMannich-type reactionOrganocatalyst, environmentally benign, can be used under solvent-free conditions. rsc.orgMay require higher catalyst loading compared to metal catalysts.

This table is illustrative and based on general principles of organic synthesis, as specific data for this compound is not publicly available.

Eco-Friendly and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For a molecule like this compound, sustainable approaches can be applied to both the esterification and the amine synthesis steps.

Green Chemistry Principles in Esterification and Amine Synthesis

Green chemistry principles that are particularly relevant to the synthesis of this compound include waste prevention, atom economy, and the use of safer solvents and catalysts.

In the context of esterification , moving from traditional methods that use stoichiometric amounts of activating agents to catalytic approaches significantly improves atom economy. mdpi.com The use of heterogeneous catalysts, as mentioned earlier, simplifies purification and reduces waste. mdpi.com Another green approach is to conduct the esterification in water, which is a benign solvent. nih.gov

Solvent-Free and Microwave-Assisted Reactions

To further enhance the environmental profile of the synthesis, solvent-free and microwave-assisted reaction conditions can be employed.

Solvent-free reactions , also known as solid-state reactions or neat reactions, eliminate the need for a solvent altogether. This dramatically reduces the environmental footprint of a chemical process by minimizing volatile organic compound (VOC) emissions and simplifying product work-up. For instance, multicomponent reactions, such as the Mannich-type reaction, have been successfully carried out under solvent-free conditions, sometimes with the aid of a catalyst like L-proline. rsc.org Such a strategy could potentially be adapted for the synthesis of precursors to this compound.

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher yields and purer products. ajrconline.org The rapid heating provided by microwaves can enhance reaction rates and enable reactions that are sluggish under conventional heating. ajrconline.org Microwave-assisted organic synthesis has been applied to a wide range of reactions, including the synthesis of heterocyclic compounds and esterification, making it a promising technique for the efficient synthesis of this compound. ajrconline.orgnih.gov

TechniquePrincipleAdvantages for Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent, often by grinding reactants together or heating them in a neat mixture.Reduces solvent waste, simplifies purification, can lead to different selectivity compared to solution-phase reactions. rsc.orgrsc.org
Microwave-Assisted Synthesis Uses microwave energy to heat the reaction mixture rapidly and uniformly.Drastically reduces reaction times, often improves yields, allows for better control over reaction conditions. ajrconline.orgnih.govreading.ac.uk

Advanced Structural Characterization and Conformational Analysis of Methyl 3 Azepan 3 Yl Propanoate Hydrochloride

Spectroscopic Investigations for Elucdating Conformational Preferences and Dynamics

Spectroscopic techniques are indispensable for probing the molecular structure and dynamics of methyl 3-(azepan-3-yl)propanoate hydrochloride in solution. These methods allow for the characterization of the molecule's flexible seven-membered azepane ring and its interaction with the propanoate side chain.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each atom's chemical environment, while advanced techniques can reveal through-bond and through-space correlations to define the molecule's stereochemistry and preferred conformations. nih.gov

The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. nih.gov Variable-temperature NMR studies can provide insight into the thermodynamics of this conformational equilibrium. At lower temperatures, the exchange between conformers may slow sufficiently to allow for the observation of distinct signals for each populated conformation.

Two-dimensional NMR experiments are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Nuclear Overhauser Effect (NOE) is particularly important for conformational analysis, as it detects protons that are close in space, providing critical distance constraints for building a 3D model of the predominant solution-state structure. ipb.pt

Predicted NMR Data: Based on the molecular structure and data from analogous compounds, a prediction of the ¹H and ¹³C NMR chemical shifts can be made. nih.govnih.govd-nb.inforsc.org The protonated secondary amine (NH₂⁺) is expected to appear as a broad signal in the ¹H NMR spectrum, and its exchange with the solvent can influence adjacent protons. The chiral center at the C3 position of the azepane ring results in diastereotopic protons on the adjacent methylene groups, which are expected to show complex splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Solvent like D₂O.

Atom Position (Numbering)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O)-~175
2 (-CH₂-COO)~2.6 (t)~35
3 (-CH₂-CH₂)~1.9 (m)~30
4 (Azepane C3-H)~3.2 (m)~40
5 (Azepane CH₂)~1.6 - 2.0 (m)~25-35
6 (Azepane CH₂)~1.6 - 2.0 (m)~25-35
7 (Azepane CH₂)~3.0 - 3.4 (m)~45-55
8 (Azepane CH₂)~3.0 - 3.4 (m)~45-55
9 (O-CH₃)~3.7 (s)~52
10 (NH₂⁺)Broad, variable-

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. For this compound, these spectra can confirm the presence of key functional groups and offer insights into its conformational state.

The most prominent vibrations are associated with the main functional groups. The ester group gives rise to a strong C=O stretching band, typically around 1730-1750 cm⁻¹, and C-O stretching bands in the 1100-1300 cm⁻¹ region. docbrown.info The formation of the hydrochloride salt protonates the secondary amine of the azepane ring, creating an NH₂⁺ group. This group is characterized by broad and complex N-H stretching absorptions, often appearing in the 2400-2700 cm⁻¹ range. spectroscopyonline.comnih.gov The NH₂⁺ bending (scissoring) vibration is expected to appear in the 1560-1620 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the azepane ring and propanoate chain are observed between 2850 and 3000 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of bands arising from bending, rocking, and skeletal vibrations of the entire molecule. This region is highly sensitive to the specific three-dimensional conformation of the molecule. Different conformers of the azepane ring would result in unique patterns of peaks in this region, making vibrational spectroscopy a valuable tool for identifying the dominant conformation, particularly in the solid state.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchNH₂⁺ (Ammonium Salt)2400 - 2700Medium-Strong, Broad
C-H StretchAlkyl (CH, CH₂)2850 - 3000Medium-Strong
C=O StretchEster1730 - 1750Strong
N-H BendNH₂⁺ (Ammonium Salt)1560 - 1620Medium, Broad
C-H BendCH₂~1450Medium
C-O StretchEster1100 - 1300Strong

This compound possesses a stereocenter at the C3 position of the azepane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule. uit.no

These methods measure the differential absorption of left- and right-circularly polarized light by the chiral sample. researchgate.net While a standard absorption spectrum is identical for both enantiomers, the chiroptical spectrum is equal in magnitude but opposite in sign. This unique property allows for the unambiguous assignment of absolute configuration.

The modern approach involves a synergy between experimental measurement and quantum chemical calculations. nih.govfrontiersin.org The experimental ECD or VCD spectrum is recorded for one of the pure enantiomers. Concurrently, computational methods, such as Density Functional Theory (DFT), are used to predict the theoretical spectra for both the R and S configurations. The absolute configuration of the experimental sample is then assigned by identifying which of the calculated spectra (R or S) correctly matches the sign and intensity pattern of the measured spectrum. rsc.org This combined approach provides a reliable, non-destructive method for stereochemical elucidation without the need for a crystalline sample of a known derivative.

Computational and Theoretical Chemistry Studies of Methyl 3 Azepan 3 Yl Propanoate Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies utilizing quantum chemical calculations to analyze the electronic structure and reactivity of methyl 3-(azepan-3-yl)propanoate hydrochloride have been identified in the public domain.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potential Mapping

There are no available research findings that apply Density Functional Theory (DFT) to conduct molecular orbital analysis or generate electrostatic potential maps for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A search of scientific literature did not yield any studies that predict the spectroscopic parameters (such as NMR or IR spectra) of this compound through computational methods and compare them with experimental data.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

There is no publicly available research that employs molecular mechanics or molecular dynamics simulations to explore the conformational space of this compound.

Conformational Analysis using Molecular Dynamics and Monte Carlo Methods

No studies were found that have performed conformational analysis of this compound using either Molecular Dynamics (MD) or Monte Carlo (MC) methods.

Free Energy Calculations for Tautomeric and Rotameric Preferences

There are no available research articles detailing free energy calculations to determine the tautomeric and rotameric preferences of this compound.

In Silico Modeling of Synthetic Reaction Pathways and Mechanisms

A review of the literature did not uncover any in silico modeling studies focused on the synthetic reaction pathways or mechanisms for the formation of this compound.

Transition State Characterization and Reaction Barrier Calculations

Understanding the mechanisms of reactions that form or modify the azepane ring is crucial for the development of efficient synthetic routes. Computational chemistry provides powerful tools to investigate these reaction pathways, characterize transition states, and calculate the energy barriers that govern reaction rates.

One common method for synthesizing azepane derivatives is through the ring expansion of smaller, more readily available piperidine (B6355638) rings. The regiochemistry and stereochemistry of such expansion processes have been investigated using semiempirical molecular orbital calculations. rsc.org These calculations help to elucidate the electronic and steric factors that control the reaction's outcome, providing a theoretical basis for the observed product distributions. rsc.org

Density Functional Theory (DFT) has also been used to study the conformational landscape of the azepane ring itself. nih.gov Such studies have shown that the twist-chair conformation is the most stable, while the chair conformation is often associated with a transition state in conformational interconversions. nih.gov The strain energy of the azepane ring, which influences its reactivity, has been computationally determined. DFT calculations have revealed that replacing a carbon atom with a nitrogen atom in a seven-membered ring can decrease the ring strain, a factor that affects both ground and transition state energies. nih.gov

More advanced computational methods can be applied to calculate the activation barriers for specific reactions. For instance, in the photochemical dearomative ring expansion of nitroarenes to form azepane precursors, preliminary calculations have indicated that a thermal activation process faces a significant kinetic barrier. rwth-aachen.de In contrast, a photoexcitation pathway was calculated to be barrierless, highlighting the utility of computational chemistry in predicting favorable reaction conditions. rwth-aachen.de

Table 1: Computational Data on Azepane Ring Properties and Reactions

ParameterMethodFindingReference
Conformational StabilityHigh-level electronic structure calculationsTwist-chair conformation is the most stable. nih.gov
Ring StrainDFTReplacement of a carbon with a nitrogen atom decreases ring strain. nih.gov
Piperidine Ring ExpansionSemiempirical molecular orbital calculationsElucidates regiochemistry and stereochemistry of the reaction. rsc.org
Photochemical Ring ExpansionPreliminary calculationsPhotoexcitation pathway is predicted to be barrierless compared to a thermal process. rwth-aachen.de

Predictive Modeling for Catalyst Design and Optimization

The synthesis of azepanes and other N-heterocycles often relies on catalysis. mdpi.com Predictive modeling, including machine learning and other data-driven approaches, is revolutionizing the field of catalyst design by accelerating the discovery of new, more efficient catalysts. aiche.orgresearchgate.netmpg.de

These computational approaches can be used to build models that predict catalyst performance based on a variety of features, such as the catalyst's structure, electronic properties, and the reaction conditions. rsc.org For example, machine learning models like extreme gradient boosting regression (XGBR) and random forest (RF) can be trained on existing experimental data to predict the selectivity and conversion rates of catalytic reactions. rsc.org

In the context of N-heterocycle synthesis, machine learning can identify the most impactful features for catalyst design. nih.gov By analyzing large datasets of reactions, these models can uncover complex relationships between catalyst structure and activity that may not be immediately obvious to a human researcher. umich.edu This information can then be used to guide the design of new catalysts with improved performance. researchgate.net For instance, a data-driven workflow could be used to predict how the structural features of coupling partners and ligands affect Cu-catalyzed C–N coupling reactions, a common method for forming nitrogen-containing rings.

The general steps in a predictive modeling workflow for catalyst design are:

Data Collection: Gathering experimental or computational data on a set of catalytic reactions. researchgate.net

Feature Engineering: Extracting relevant descriptors of the catalysts and reactants. rsc.org

Model Training: Using machine learning algorithms to build a predictive model. mpg.de

Prediction: Using the trained model to predict the performance of new, untested catalysts. researchgate.net

Experimental Validation: Synthesizing and testing the most promising catalyst candidates to verify the model's predictions. researchgate.net

This approach has the potential to significantly reduce the time and cost associated with traditional trial-and-error methods of catalyst development. aiche.org

Ligand-Based and Structure-Based Computational Approaches for Target Interaction Prediction (for related analogs)

Azepane derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. nih.govresearchgate.net Computational methods play a crucial role in predicting how these molecules might interact with biological targets, thereby guiding the design of new therapeutic agents. nih.govbenthamdirect.com Two main approaches are used for this purpose: ligand-based and structure-based methods.

Ligand-based methods are used when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key ligand-based technique. nih.gov

Structure-based methods, on the other hand, are employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common structure-based method. nih.gov

Molecular Docking and Scoring for Potential Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when it binds to a target protein. nih.gov This allows researchers to study the interactions between the ligand and the protein at the molecular level, and to estimate the strength of the binding, often expressed as a docking score or binding energy. researchgate.net

Several studies have used molecular docking to investigate the potential biological targets of azepane derivatives. For example, azepane analogs of the drug ifenprodil have been docked into the X-ray crystal structure of the NMDA receptor. rwth-aachen.de These studies have shown that the azepane analogs can adopt binding poses very similar to the original drug, indicating that they are likely to interact with the same target. rwth-aachen.de Similarly, an azepane analog of the investigational drug iptacopan was docked into the structure of factor B protease, again showing a similar binding mode to the parent compound. rwth-aachen.de

In another study, newly synthesized azepine derivatives were docked against various protein targets to explore their potential as antimicrobial and anticancer agents. researchgate.net The results of these docking simulations, which included the prediction of binding energies and the identification of key interactions like hydrogen bonds and pi-pi stacking, were in good agreement with experimental findings. researchgate.net

Table 2: Examples of Molecular Docking Studies on Azepane Analogs

Azepane AnalogBiological TargetPredicted Binding Energy (kcal/mol)Key InteractionsReference
Analog of IfenprodilNMDA ReceptorNot specified, but similar binding pose to the original drugNot specified rwth-aachen.de
Analog of IptacopanFactor B ProteaseNot specified, but similar binding pose to the original drugNot specified rwth-aachen.de
Diazepine derivativeOmpA proteinNot specified, but identified as having high binding energyNot specified researchgate.net
Oxazepine derivativeOmpA proteinNot specified, but identified as having high binding energyNot specified researchgate.net

Pharmacophore Modeling and Virtual Screening (if applicable to a theoretical target)

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.gov A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. unina.it These features can include hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative charges.

When the 3D structure of the target is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and identifying the common features that are responsible for their activity. unina.it This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov The goal of virtual screening is to identify new molecules that match the pharmacophore and are therefore likely to be active against the target of interest. researchgate.net

This approach can be particularly useful for exploring the therapeutic potential of the azepane scaffold. By creating a pharmacophore model based on known bioactive azepane derivatives, researchers could screen virtual libraries to discover novel compounds with the potential to be developed into new drugs. researchgate.net The virtual screening process typically involves the following steps:

Pharmacophore Model Generation: A model is created based on a set of active ligands or the structure of the target's binding site.

Database Preparation: A large library of compounds is prepared for screening, often by generating multiple conformations for each molecule. unina.it

Screening: The pharmacophore model is used to search the database for molecules that match its features. nih.gov

Hit Selection and Refinement: The compounds that match the pharmacophore (the "hits") are selected and can be further analyzed using other computational methods, such as molecular docking, before being prioritized for experimental testing. researchgate.net

Pharmacophore modeling and virtual screening represent a time- and cost-effective strategy for identifying new lead compounds in the drug discovery process. nih.gov

Methyl 3 Azepan 3 Yl Propanoate Hydrochloride As a Precursor in Complex Molecule Synthesis

Utilization in the Synthesis of Azepane-Containing Bioactive Scaffolds

The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The utility of methyl 3-(azepan-3-yl)propanoate hydrochloride lies in its capacity to introduce this seven-membered ring into larger, more complex structures, thereby accessing novel chemical space for therapeutic applications. nih.gov The synthesis of such scaffolds is crucial as many simple bicyclic systems containing a seven-membered ring are still largely unexplored compared to their five- and six-membered counterparts. nih.gov

The synthesis of bridged and fused ring systems containing an azepane core is a key strategy for creating three-dimensional molecules with potential biological activity. nih.gov These complex structures are often found in natural products and are attractive targets for medicinal chemists seeking to develop novel therapeutics. nih.gov Methodologies for constructing these systems often involve multi-step sequences that can be challenging. nih.gov

One approach to creating fused azepane systems involves intramolecular cyclization reactions. Starting with a suitably functionalized derivative of methyl 3-(azepan-3-yl)propanoate, a second ring can be formed by creating a new bond between atoms of the azepane and the propanoate side chain or a group attached to it. For instance, a Beckmann rearrangement of cyclohexanone (B45756) oximes has been explored as a key step to form the azepane ring, which can then be further elaborated into fused bicyclic diamines. nih.gov

The construction of bridged systems presents a different synthetic challenge. These architectures are often accessed through cascade reactions or cycloadditions. nih.govresearchgate.net For example, a rhodium(II)-catalyzed nitrene/alkyne cascade reaction has been developed for the synthesis of bridged heterocycles, demonstrating the potential for creating diverse and complex molecular frameworks. researchgate.net While not directly starting from methyl 3-(azepan-3-yl)propanoate, these advanced methods highlight the types of transformations that could be adapted for its use in constructing novel bridged azepane structures.

Table 1: Synthetic Strategies for Azepane Ring Systems

Strategy Description Key Features
Beckmann Rearrangement Rearrangement of an oxime to an amide, used to form the lactam precursor to the azepane ring. nih.gov Can be stereoselective, allows access to cis- and trans-fused systems. nih.gov
"Cut-and-Sew" Reactions Transition-metal-catalyzed reactions involving the cleavage and formation of C-C bonds to build rings. nih.gov Efficiently generates complex fused and bridged rings from simpler precursors. nih.gov
Nitrene/Alkyne Cascade A cascade reaction involving a nitrene and an alkyne to form bridged azacycles. researchgate.net Creates significant molecular complexity in a single transformation. researchgate.net

| Reductive Amination | Ring-closing step using an amine to form the heterocyclic ring. researchgate.net | A versatile method for synthesizing various azaheterocycles. researchgate.net |

Heterocyclic compounds are fundamental to drug discovery, with a vast number of approved drugs containing at least one heterocyclic ring. nih.govethernet.edu.et The azepane ring of this compound makes it an attractive starting material for the synthesis of novel heterocyclic drug candidates. Its incorporation can influence a molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacokinetic profiles. nih.gov

The synthesis of drug candidates often involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials. ub.edu this compound can be envisioned as a component in MCRs, where the secondary amine of the azepane ring and the ester of the propanoate chain can participate in various bond-forming reactions. This approach enables the efficient generation of libraries of compounds for screening and lead optimization. ub.edu For example, derivatives of this compound could be used in MCRs to produce complex structures with potential activity against various therapeutic targets. ub.edu

Role in the Elaboration of Propanoate-Based Derivatives for Chemical Biology Tools

Chemical biology relies on small molecules, or "chemical probes," to investigate complex biological systems. sit.edu.cnchemicalprobes.org These tools allow for the acute and reversible modulation of protein function, providing insights that are complementary to genetic approaches. sit.edu.cn The propanoate portion of this compound offers a versatile handle for the synthesis of such specialized molecular probes.

The methyl ester of the propanoate side chain is a key site for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide coupling reaction is a robust and widely used transformation in medicinal chemistry and chemical biology for linking different molecular fragments.

Alternatively, the ester can undergo transesterification with other alcohols to introduce different alkyl groups. researchgate.netsigmaaldrich.com The alkyl chain itself can also be modified, although this is generally more challenging. However, depending on the synthetic route to the parent compound, modifications to the chain length or substitution pattern could be introduced at an earlier stage.

Table 2: Potential Derivatization Reactions

Moiety Reaction Type Reagents/Conditions Resulting Functional Group
Ester Hydrolysis LiOH, NaOH, or acid Carboxylic Acid
Ester Amide Coupling (Post-hydrolysis) Amine, coupling agent (e.g., HATU, EDC) Amide
Ester Transesterification Alcohol, acid or base catalyst researchgate.netsigmaaldrich.com Different Ester
Ester Reduction LiAlH₄, NaBH₄ Primary Alcohol
Azepane N-H Alkylation Alkyl halide, base Tertiary Amine

| Azepane N-H | Acylation | Acyl chloride, base | Amide |

By leveraging the derivatization strategies described above, this compound can be converted into a variety of chemical probes. For example, by attaching a fluorescent dye or a biotin (B1667282) tag to the molecule via an amide linkage, researchers can create probes for use in fluorescence microscopy or affinity purification experiments, respectively. These probes can help to identify the protein targets of a bioactive compound or to visualize its subcellular localization.

Furthermore, the synthesis of related analogues can aid in structure-activity relationship (SAR) studies. For instance, the synthesis of cyclopropane-containing fatty acid analogues has been explored to probe and inhibit mycolic acid biosynthesis in mycobacteria. nih.gov A similar approach could be applied to derivatives of methyl 3-(azepan-3-yl)propanoate to create probes for studying specific enzymatic pathways or cellular processes.

Development of Diverse Chemical Libraries using the Compound as a Core Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. molport.com This strategy involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent leads. molport.com

This compound, with its distinct azepane and propanoate components, is an ideal core fragment for the construction of chemical libraries for FBDD and high-throughput screening. The secondary amine of the azepane and the ester of the propanoate provide two convenient points for diversification. By reacting the core fragment with a diverse set of building blocks at these two positions, a large library of related compounds can be rapidly synthesized. This parallel synthesis approach allows for the systematic exploration of the chemical space around the core fragment, increasing the probability of identifying compounds with desired biological activities. The commercial availability of the parent compound further facilitates its use as a starting material for such library synthesis efforts. oakwoodchemical.com

Parallel Synthesis and Combinatorial Chemistry

There is no specific information available in the reviewed scientific literature that details the use of this compound in parallel synthesis or combinatorial chemistry efforts. These methodologies are characterized by the systematic and repetitive application of a series of chemical reactions to generate a large library of related compounds. The lack of documented use suggests that this particular building block has not been a key component in reported library synthesis campaigns.

Scaffold Decoration and Diversity-Oriented Synthesis

Similarly, a review of the literature did not yield any specific examples of this compound being employed in scaffold decoration or diversity-oriented synthesis. Scaffold decoration involves the modification of a central core structure to explore the surrounding chemical space, while diversity-oriented synthesis aims to create a collection of structurally diverse molecules. The absence of this compound in such studies indicates that it has not been reported as a foundational element for these advanced synthetic strategies aimed at exploring novel chemical diversity.

Preclinical Mechanistic Investigations of Methyl 3 Azepan 3 Yl Propanoate Hydrochloride Analogs in Biological Research

In Vitro Studies of Molecular Target Interactions and Binding Affinities

In vitro studies are fundamental to characterizing the interaction between a compound and its molecular target. For analogs of methyl 3-(azepan-3-yl)propanoate hydrochloride, the primary targets are the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. wikipedia.orgresearchgate.net

Receptor Binding Assays with Radioligands or Fluorescent Probes

Receptor binding assays are crucial for determining the affinity of a compound for its target. In the study of GAT inhibitors, these assays typically involve the use of a radiolabeled ligand that has a known high affinity for the transporter. nih.gov The ability of a novel compound to displace the radioligand is measured, which allows for the calculation of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

A common radioligand used for these studies is [³H]tiagabine, which binds with high affinity and specificity to GAT-1. nih.gov For example, studies on post-mortem human brain tissue have used [³H]tiagabine to characterize GABA uptake sites. Saturation experiments in the frontal cortex revealed a maximal binding capacity (Bmax) of 3.4 pmol/mg of protein and a dissociation constant (Kd) of 16 nM, confirming that [³H]tiagabine is a suitable marker for GAT-1. nih.gov

Another widely used method is the [³H]GABA uptake assay, performed in cell lines such as Human Embryonic Kidney (HEK-293) cells that are genetically engineered to express specific GAT subtypes (e.g., mGAT1-4). nih.govacs.org This allows for the determination of not only the potency but also the selectivity of the inhibitor for different transporter isoforms. For instance, tiagabine's IC50 value for inhibiting [³H]-GABA uptake in HEK293S cells expressing human GAT-1 was determined to be 390 ± 30 nM. nih.gov Nipecotic acid, a foundational analog, shows varying IC50 values across different transporters: 8 µM for hGAT-1, 38 µM for rGAT-2, 106 µM for hGAT-3, and 2370 µM for hBGT-1, indicating its relative selectivity for GAT-1.

CompoundAssayTargetCell Line/TissueAffinity/Potency
Tiagabine (B1662831)[³H]GABA Uptake InhibitionhGAT-1HEK293S CellsIC50 = 390 ± 30 nM nih.gov
Tiagabine[³H]tiagabine BindingGAT-1Human Frontal CortexKd = 16 nM nih.gov
Nipecotic Acid[³H]GABA Uptake InhibitionhGAT-1HEK-293 CellsIC50 = 8 µM
Nipecotic Acid[³H]GABA Uptake InhibitionrGAT-2HEK-293 CellsIC50 = 38 µM
Nipecotic Acid[³H]GABA Uptake InhibitionhGAT-3HEK-293 CellsIC50 = 106 µM
Nipecotic Acid[³H]GABA Uptake InhibitionhBGT-1HEK-293 CellsIC50 = 2370 µM

Enzyme Inhibition Kinetics and Mechanism of Action Studies

While GATs are transporters and not enzymes in the classical sense, their substrate transport follows Michaelis-Menten-like kinetics, and inhibition studies are conducted similarly. nih.govnih.gov These studies elucidate the mechanism by which a compound inhibits transport—whether it is competitive, non-competitive, or a mixed-type inhibitor. nih.govmdpi.com

Kinetic uptake studies are performed by measuring the rate of [³H]-GABA uptake at various substrate concentrations, both in the absence and presence of the inhibitor. nih.gov The resulting data can be analyzed using plots like the Lineweaver-Burk plot to determine changes in the maximal transport rate (Vmax) and the Michaelis constant (Km).

For tiagabine, the mechanism of action has been described as a mixed-type, with characteristics of both competitive and non-competitive inhibition. nih.gov Studies using [³H]-GABA saturation uptake assays in GAT-1 expressing cells showed that without pre-incubation, tiagabine exhibits characteristics of competitive inhibition. nih.govresearchgate.net However, with pre-incubation, the results are more indicative of non-competitive or mixed-type inhibition. nih.govresearchgate.net This has led to a proposed two-step mechanism where tiagabine first binds competitively to the outward-facing conformation of the transporter, which then transitions to an inward-facing, drug-stalled conformation, thus inhibiting transport non-competitively. nih.govresearchgate.net

Protein-Ligand Interaction Analysis using Biophysical Techniques

Advanced biophysical techniques provide high-resolution insights into the direct interaction between a ligand and its target protein. While specific Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data for GAT inhibitors are not abundant in the available literature, other powerful methods have been employed. nih.govmdpi.com

Cryo-Electron Microscopy (Cryo-EM) has been instrumental in revealing the structural basis of GAT-1 inhibition. A cryo-EM structure of human GAT-1 in complex with tiagabine showed that the drug locks the transporter in an inward-open conformation, physically blocking the intracellular gate of the GABA release pathway. nih.govtwistbioscience.com This structural evidence supports the two-step, mixed-type inhibition mechanism suggested by kinetic studies. nih.gov

Molecular Modeling and Docking Studies are computational techniques used to predict the binding pose of a ligand within the active site of its target. For GAT-1, homology models based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT) have been developed. mdpi.comscite.ai Docking studies with tiagabine analogs suggest that the nipecotic acid portion of the molecule binds to the main substrate site (S1), while the lipophilic side chains extend into the extracellular vestibule or a secondary site (S2). mdpi.com These computational approaches are crucial for understanding structure-activity relationships and for the rational design of new, more potent, and selective inhibitors. mdpi.comscite.ai

Cellular Pathway Modulation and Phenotypic Screening in Research Models

Following molecular characterization, research shifts to the cellular level to confirm that the compound engages its target in a cellular environment and modulates relevant signaling pathways.

Target Engagement Studies in Isolated Cell Lines

Target engagement studies confirm that a compound interacts with its intended target within a living cell. As mentioned previously, [³H]GABA uptake assays in HEK-293 or CHO cells stably expressing specific GAT subtypes are a primary method for this. acs.orgnih.gov These assays provide a direct functional readout of target inhibition in a cellular context.

For example, a study of novel nipecotic acid derivatives evaluated their inhibitory potency on four different mouse GAT subtypes (mGAT1–4) expressed in HEK-293 cells. acs.org This approach allows for the screening of compound libraries to identify those with high potency and desired selectivity profiles. For instance, the GAT-1 inhibitor SKF-89976A is used to obtain a specific measure of GAT-1 mediated current in Xenopus laevis oocytes expressing the transporter, confirming target engagement and allowing for detailed electrophysiological characterization. nih.gov

Compound ClassCell LineExpressed TransporterAssay TypePurpose
Tiagabine AnalogsHEK-293ShGAT-1[³H]GABA Uptake AssayDetermine IC50 and inhibition kinetics nih.gov
Nipecotic Acid DerivativesHEK-293mGAT1, mGAT2, mGAT3, mGAT4[³H]GABA Uptake AssayScreening for potency and selectivity acs.org
Various GAT InhibitorsCHO CellshBGT-1[³H]GABA Uptake AssayScreening for BGT-1 selective inhibitors nih.gov
SKF-89976A, NO-711Xenopus laevis OocytesGAT-1Electrophysiology (Voltage Clamp)Characterize inhibitor effect on transport currents nih.gov

Investigation of Signal Transduction Pathways in Non-Human Cells

The primary mechanism of action for GAT inhibitors is to block the reuptake of GABA, leading to an increase in the extracellular concentration of this neurotransmitter. wikipedia.orgpatsnap.com This elevation of ambient GABA enhances GABAergic signaling by increasing the activation of postsynaptic GABA receptors, namely the ionotropic GABAA and metabotropic GABAB receptors. tandfonline.comrndsystems.com

The modulation of these pathways can be investigated in non-human cells and tissues:

Enhanced GABAA Receptor Activation: GABAA receptors are ligand-gated chloride ion channels. Increased activation by elevated GABA levels leads to a greater influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This constitutes an increase in inhibitory postsynaptic currents (IPSCs). rndsystems.com Studies in rodent brain slices, for example from the nucleus tractus solitarii, have shown that GAT inhibitors can modify both inhibitory and excitatory synaptic currents. frontiersin.org

Downstream Cellular Responses: Prolonged enhancement of GABAergic tone can trigger downstream signaling cascades. For instance, studies have shown that GAT inhibition in rodents can attenuate oxidant damage to mitochondria and modify signaling pathways related to mitochondrial biogenesis in response to cellular stress. frontiersin.org This suggests that beyond immediate effects on neurotransmission, GAT inhibitors can influence pathways related to cellular protection and homeostasis.

Structure-Activity Relationship (SAR) Studies of Derivatives for Mechanistic Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. SAR studies involve systematically modifying a molecule's structure and observing the corresponding changes in its biological effects. This process is crucial for understanding how a compound interacts with its biological target at a molecular level and for designing more potent and selective research tools. While specific SAR data for this compound is not extensively available in the public domain, we can infer potential relationships by examining studies on related azepane derivatives. nih.gov

Systematic structural modifications of azepane-based compounds have been shown to significantly impact their biological activity across various targets. nih.gov For analogs of methyl 3-(azepan-3-yl)propanoate, key areas for modification would include the azepane ring, the propanoate side chain, and the ester functional group.

Modifications of the Azepane Ring:

Substitution on the Nitrogen Atom: The nitrogen atom of the azepane ring is a common site for modification. For instance, in a study of bicyclic azepanes, N-benzylation was found to be crucial for activity as monoamine transporter inhibitors. nih.gov Halogenation of this benzyl (B1604629) group further modulated the activity and selectivity, indicating that the N-substituent plays a critical role in molecular recognition by the target proteins. nih.gov

Ring Position and Stereochemistry: The position of substituents on the azepane ring and their stereochemistry are critical determinants of biological activity. SAR studies on azepane sulfonamides as 11β-HSD1 inhibitors revealed that substitutions at the 4-position of the azepane ring were key to potency. The stereochemistry of these substituents can also dramatically influence binding affinity, as the three-dimensional arrangement of atoms must be complementary to the target's binding site.

Modifications to the 3-Propanoate Side Chain:

Chain Length and Rigidity: The length and flexibility of the propanoate side chain are likely to be important for optimal interaction with a biological target. Shortening or lengthening the three-carbon chain could alter the distance between the azepane core and the ester group, potentially impacting binding affinity. Introducing conformational constraints, such as double bonds or cyclic structures within the chain, could also provide insights into the bioactive conformation.

Ester Group Modification: The methyl ester of the parent compound is a potential point of interaction and a site for metabolic activity. Varying the ester alkyl group (e.g., ethyl, propyl, etc.) can influence both the steric and electronic properties of the molecule, as well as its pharmacokinetic profile. Conversion of the ester to an amide or other bioisosteres would also be a logical step in probing the importance of this functional group for molecular recognition.

The following interactive table summarizes hypothetical SAR insights based on related azepane derivatives:

Modification SiteStructural ChangePotential Impact on Biological ActivityRationale/Example
Azepane RingN-SubstitutionIntroduction or modulation of activity and selectivity.N-benzylation of a bicyclic azepane conferred potent monoamine transporter inhibition. nih.gov
Ring SubstitutionAlteration of potency and selectivity.Substitution at the C-4 position of the azepane ring has been shown to be critical in other series.
Propanoate Side ChainChain Length VariationMay optimize spacing for target binding.Optimal linker length is a common feature in SAR studies.
Ester ModificationCan affect binding affinity, selectivity, and metabolic stability.Hydrolysis to the carboxylic acid or conversion to an amide can probe hydrogen bonding interactions.

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma These models can provide mechanistic insights by identifying the key physicochemical properties that govern the activity of the compounds. While a specific QSAR model for this compound analogs is not available, the methodologies employed in studies of other heterocyclic compounds, such as monoamine oxidase inhibitors, can be described. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

For azepane-based monoamine transporter inhibitors, a QSAR model might reveal the importance of descriptors such as:

LogP (Lipophilicity): This can be crucial for brain penetration and reaching central nervous system (CNS) targets. nih.gov

Molecular Shape and Steric Descriptors: These can define the required three-dimensional arrangement for fitting into the binding site of a transporter protein.

Electronic Descriptors (e.g., partial atomic charges): These can highlight key electrostatic interactions, such as hydrogen bonds or ionic interactions, between the ligand and the receptor.

By understanding which properties are critical for activity, QSAR models can guide the design of new analogs with potentially enhanced potency or selectivity for use as pharmacological probes.

Mechanistic Studies in in vivo Animal Models as Pharmacological Probes

In vivo animal models, particularly in rodents, are indispensable for understanding the complex biological effects of chemical compounds in a living system. Analogs of methyl 3-(azepan-3-yl)propanoate can be used as pharmacological probes to investigate specific biological pathways and to dissect complex physiological processes in a non-therapeutic context.

The administration of a specific and selective molecular probe to a rodent model can induce measurable changes in a particular biological pathway, providing insights into the function of that pathway. For example, a chiral bicyclic azepane analog, (R,R)-1a, which acts as a potent inhibitor of monoamine transporters, has been studied in mice to investigate its effects on the CNS. nih.gov

The following interactive table presents data on the in vitro activity of a bicyclic azepane analog at monoamine transporters, which is foundational for its use as an in vivo probe. nih.gov

CompoundTargetInhibition (IC50 in nM)
(R,R)-1a (a bicyclic azepane analog)Norepinephrine Transporter (NET)< 100
Dopamine (B1211576) Transporter (DAT)< 100
Serotonin Transporter (SERT)> 1000

Beyond investigating a single, well-defined pathway, azepane-based analogs can be used to dissect more complex physiological processes. For example, novel benztropine (B127874) analogs, which share a tropane (B1204802) core that can be considered related to the azepane structure in the context of CNS-acting compounds, have been developed as probes for the dopamine transporter. nih.gov By comparing the behavioral effects of a series of these analogs with their binding affinities and selectivities, researchers can begin to unravel the intricate roles of the dopamine transporter in processes such as reward, motivation, and motor control.

These studies are not aimed at developing a therapeutic drug but rather at using the chemical compounds as tools to understand the fundamental biology of the system. The distinctive behavioral profiles of different analogs can suggest that they may interact with the dopamine transporter in subtly different ways, perhaps by binding to different domains on the protein. nih.gov This information is invaluable for building a more complete picture of how these complex protein machines function in their native physiological environment.

Advanced Analytical Methodologies for Research and Development of Methyl 3 Azepan 3 Yl Propanoate Hydrochloride

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying methyl 3-(azepan-3-yl)propanoate hydrochloride from its impurities, starting materials, and byproducts. These techniques are crucial for monitoring the progress of chemical reactions and for the final purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC method is developed to separate the main compound from potential impurities.

Method development involves a systematic approach to optimize various parameters to achieve the desired separation. This includes the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate), and detector wavelength. The goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Once developed, the method is validated according to established guidelines to ensure its reliability, accuracy, and precision. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Byproducts and Solvents

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. In the context of this compound synthesis and purification, GC is primarily used to identify and quantify residual solvents and volatile byproducts. Since the target compound is a hydrochloride salt and thus non-volatile, a derivatization step would be necessary if direct analysis of the compound were required, though this is uncommon.

The analysis of residual solvents is critical as their presence is strictly controlled. A headspace GC method coupled with a Flame Ionization Detector (FID) is often employed. This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.

Table 2: Representative GC Conditions for Residual Solvent Analysis

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Temperature Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Injector Temperature 250 °C
Detector Temperature 260 °C (FID)
Headspace Vial Temp 80 °C
Headspace Incubation Time 20 minutes

Mass Spectrometry for Structural Confirmation and Metabolite Profiling in Research Samples (non-human)

Mass spectrometry (MS) is an essential tool for the structural elucidation and confirmation of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identification. For this compound, the free base would be ionized, typically by electrospray ionization (ESI), and the exact mass of the protonated molecule [M+H]⁺ would be measured.

Table 3: Theoretical vs. Observed Mass for Methyl 3-(azepan-3-yl)propanoate (Free Base)

ParameterValue
Chemical Formula C₁₀H₁₉NO₂
Theoretical Monoisotopic Mass 185.1416 u
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical [M+H]⁺ 186.1494 u
Observed [M+H]⁺ (Hypothetical) 186.1491 u
Mass Error (Hypothetical) -1.6 ppm

LC-MS/MS for Impurity Profiling and Stability Studies in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. This technique is exceptionally useful for identifying and characterizing impurities, even at trace levels.

In stability studies of research samples, LC-MS/MS can be used to identify and quantify degradants that may form under various stress conditions (e.g., heat, light, humidity). The fragmentation pattern (MS/MS spectrum) of the parent compound is first established. Then, any new peaks that appear in the chromatogram of a stressed sample can be analyzed by MS/MS to elucidate their structures, providing insights into the degradation pathways.

Quantitative Method Development for Research Applications

For research applications, such as pharmacokinetic studies in animal models, a robust quantitative method is required to measure the concentration of methyl 3-(azepan-3-yl)propanoate in biological matrices like plasma or tissue homogenates. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.

The development of a quantitative LC-MS/MS method involves optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method is then validated for parameters such as linearity, accuracy, precision, and matrix effect.

Table 4: Example of a Quantitative LC-MS/MS Method for Research Use

ParameterDescription
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode ESI+
MRM Transition (Parent > Fragment) 186.1 > 126.1 (Hypothetical)
Sample Preparation Protein precipitation with acetonitrile
Internal Standard Deuterated methyl 3-(azepan-3-yl)propanoate
Calibration Range 1 - 1000 ng/mL in plasma

Development of Analytical Assays for Compound Quantification in Preclinical Studies

The quantification of this compound in biological matrices from preclinical studies, such as rat or dog plasma, is essential for determining its pharmacokinetic profile. A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for such bioanalytical applications.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. For this compound, a protein precipitation method offers a rapid and effective approach. A typical procedure would involve the addition of a precipitating agent, such as acetonitrile, to a small volume of plasma (e.g., 50 µL). After vortexing and centrifugation to pellet the precipitated proteins, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed if necessary. To ensure accuracy and precision, a structurally similar internal standard (IS), ideally a stable isotope-labeled version of the analyte, would be added to the plasma samples before precipitation.

Chromatographic and Mass Spectrometric Conditions: Chromatographic separation is typically achieved on a reverse-phase C18 column. The mobile phase would likely consist of an aqueous component with a pH modifier, such as formic acid or ammonium formate, and an organic solvent, like acetonitrile or methanol, run in a gradient elution mode to ensure sharp peak shapes and adequate separation from endogenous plasma components.

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument would be set to monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for the Quantification of this compound in Rat Plasma

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) [M+H]⁺ → Product Ion
MRM Transition (IS) [M+H]⁺ → Product Ion

Method Validation: The developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Representative Validation Summary for the LC-MS/MS Assay

Validation Parameter Acceptance Criteria Illustrative Result
Linearity Correlation coefficient (r²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLLOQ) 3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 4.1% - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ) -5.2% to 6.8%
Matrix Effect IS-normalized matrix factor CV ≤ 15% 7.3%

| Recovery | Consistent and reproducible | > 85% |

Stability Indicating Methods in Various Research Conditions

A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. Such a method is vital for assessing the stability of the drug substance and formulated products under various environmental conditions. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice.

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are conducted to generate potential degradation products. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Acid Hydrolysis: Treatment with hydrochloric acid at elevated temperatures.

Base Hydrolysis: Exposure to sodium hydroxide (B78521) at room or elevated temperatures.

Oxidative Degradation: Reaction with hydrogen peroxide.

Thermal Degradation: Heating the solid drug substance.

Photodegradation: Exposing the drug substance to UV and visible light.

Method Development: The goal is to develop an HPLC method that can separate the parent compound from all the degradation products formed during the forced degradation studies. This is typically achieved by optimizing the mobile phase composition (e.g., buffer pH, organic solvent ratio), column type, and temperature. A photodiode array (PDA) detector is often used to assess peak purity and to determine the optimal wavelength for detection.

Table 3: Example HPLC Method Parameters for Stability Assessment

Parameter Condition
HPLC System High-Performance Liquid Chromatography with PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm

Results of Forced Degradation: The results from the forced degradation studies provide insight into the degradation pathways of the molecule. For a compound like this compound, hydrolysis of the ester linkage is a likely degradation pathway under acidic and basic conditions.

Table 4: Illustrative Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Major Degradation Products
0.1 M HCl, 60 °C, 24h 15.2% 3-(azepan-3-yl)propanoic acid
0.1 M NaOH, 25 °C, 4h 25.8% 3-(azepan-3-yl)propanoic acid
10% H₂O₂, 25 °C, 24h 5.1% N-oxide derivative
Dry Heat, 80 °C, 48h < 2% Minor unidentified peaks

| Photostability (ICH Q1B) | < 1% | No significant degradation |

The successful development and validation of these advanced analytical methodologies are fundamental to the successful research and development of this compound, providing the necessary tools for its characterization and evaluation.

Q & A

Basic: What analytical techniques are recommended for characterizing methyl 3-(azepan-3-yl)propanoate hydrochloride?

Methodological Answer:
Characterization should combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the azepane ring structure, ester linkage, and hydrochloride salt formation. Compare chemical shifts with analogs like benzyl 3-aminopropanoate hydrochloride (CAS 99616-43-0) .
  • High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., phosphate buffer pH 7.4) and C18 columns to assess purity (>95%) and detect impurities. Reference protocols for related esters (e.g., methyl 2-amino-3-chloropropanoate hydrochloride) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve discrepancies in the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies: Design experiments across pH 2–12 (using sodium acetate or PBS buffers) at 25°C and 40°C. Monitor degradation via HPLC and track hydrolysis of the ester group or azepane ring opening .
  • Kinetic Modeling: Apply first-order kinetics to calculate degradation rate constants. Compare with structurally similar compounds like (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS 34260-72-5) to identify pH-sensitive functional groups .
  • Mitigation Strategies: Use lyophilization for long-term storage if instability is pH-dependent, as recommended for hydrochloride salts in .

Basic: What synthetic routes are feasible for this compound?

Methodological Answer:

  • Esterification of Carboxylic Acid Precursor: React 3-(azepan-3-yl)propanoic acid with methanol under acidic catalysis (e.g., HCl gas), followed by hydrochloride salt formation. Reference protocols for methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS 17193-39-4) .
  • Protection-Deprotection Strategies: Protect the azepane amine with tert-butoxycarbonyl (Boc) before esterification, then deprotect with HCl/dioxane. Similar approaches are used for Boc-protected amino esters .
  • Purification: Use recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt, ensuring >99% purity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model binding to receptors like serotonin or dopamine transporters. Reference studies on analogs targeting SSR (e.g., methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride) .
  • Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Compare with experimental IC50_{50} data for cholinesterase inhibitors like AChE/BChE-IN-3 hydrochloride .
  • Free Energy Calculations: Apply MM-GBSA to predict binding affinities. Validate using in vitro assays (e.g., surface plasmon resonance with TFGA electrodes) .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, P95 respirators, and chemical-resistant lab coats. Follow guidelines for similar hydrochloride salts in and .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of hydrochloride vapors.
  • Spill Management: Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Avoid drainage disposal per Environmental Protection Agency (EPA) guidelines .

Advanced: How can researchers validate contradictory data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Solubility Screening: Use the shake-flask method in solvents like water, DMSO, ethanol, and dichloromethane. Measure saturation concentrations via UV-Vis spectroscopy (λ = 220–280 nm) .
  • Thermodynamic Analysis: Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to rationalize discrepancies. Compare with methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (log Pow data in ) .
  • Co-solvency Studies: Test binary mixtures (e.g., water/ethanol) to enhance solubility, referencing protocols for IL-6 inhibitors in .

Basic: What regulatory guidelines apply to its use in pharmacological studies?

Methodological Answer:

  • Purity Standards: Follow ICH Q3A/B guidelines for impurity profiling. Use reference standards like those in (e.g., Isopropylarticaine Hydrochloride, MM0369.05) .
  • Animal Studies: Comply with OECD 423 for acute toxicity testing. Dose ranges should align with analogs like SB-423562 hydrochloride ( ) .
  • Documentation: Maintain batch-specific data on stability, solubility, and purity for regulatory submissions .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Syntize derivatives by varying the azepane substituents or ester groups. Compare with (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS 34260-72-5) .
  • In Silico Screening: Use QSAR models (e.g., Random Forest or PLS regression) to predict bioactivity. Validate with in vitro assays (e.g., enzyme inhibition or receptor binding) .
  • Data Integration: Apply principal component analysis (PCA) to correlate structural features (e.g., log P, polar surface area) with activity, referencing ’s theoretical frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.